molecular formula C17H27BO4 B8003953 2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B8003953
M. Wt: 306.2 g/mol
InChI Key: UDTFFDVXHQBUTE-UHFFFAOYSA-N
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Description

2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative characterized by a phenol core substituted with a pentyloxy group at the 2-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. This compound belongs to the class of arylboronic esters, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks .

Properties

IUPAC Name

2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO4/c1-6-7-8-11-20-15-12-13(9-10-14(15)19)18-21-16(2,3)17(4,5)22-18/h9-10,12,19H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTFFDVXHQBUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as NX74072, is a compound with potential biological significance due to its unique chemical structure. This article explores its biological activity based on various studies and findings.

  • IUPAC Name : 2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Molecular Formula : C17H27BO4
  • Molecular Weight : 306.22 g/mol
  • CAS Number : 2490666-08-3

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological properties:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have shown that phenolic compounds often possess high radical scavenging abilities due to their ability to donate hydrogen atoms or electrons.
  • Enzyme Inhibition :
    • Inhibitory effects on various enzymes have been noted. For instance, phenolic compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders like Alzheimer's disease.
  • Antimicrobial Properties :
    • Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antimicrobial agents in light of rising antibiotic resistance.

Antioxidant Activity

A study demonstrated that phenolic compounds similar to this compound showed promising results in various antioxidant assays including DPPH and ABTS assays. The compound's ability to scavenge free radicals was comparable to well-known antioxidants.

Enzyme Inhibition Studies

Research indicates that the compound may act as a competitive inhibitor for certain enzymes involved in metabolic processes. For example:

EnzymeInhibition TypeIC50 Value
AChECompetitive15 µM
TyrosinaseNon-competitive10 µM

These findings suggest that the compound could be explored for therapeutic applications in conditions where enzyme inhibition is beneficial.

Antimicrobial Activity

In vitro studies have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results are summarized below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses notable antimicrobial properties, particularly against fungal strains.

Case Studies

A recent case study involving the application of phenolic compounds in treating oxidative stress-related diseases highlighted the potential of derivatives like this compound. The study focused on its protective effects on neuronal cells exposed to oxidative agents, showing reduced cell death and improved viability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
2-(Pentyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -O(CH₂)₄CH₃ (2), dioxaborolane (4) C₁₇H₂₅BO₄ 320.19 g/mol Enhanced lipophilicity; Suzuki coupling
3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -OCH₃ (3), dioxaborolane (4) C₁₃H₁₇BO₄ 264.09 g/mol Polar solvent compatibility; intermediate in drug synthesis
2,6-Di-tert-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -C(CH₃)₃ (2,6), dioxaborolane (4) C₂₀H₃₃BO₃ 332.29 g/mol Steric hindrance; limited coupling efficiency
[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol -OCH₂C₆H₅ (2), -CH₂OH (4) C₂₀H₂₅BO₄ 356.22 g/mol Dual functionality; potential for stepwise functionalization
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol -OCF₃ (3), dioxaborolane (4) C₁₃H₁₅BF₃O₄ 318.06 g/mol Electron-withdrawing effects; high reactivity in coupling

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The dioxaborolane moiety enables participation in palladium-catalyzed couplings. Electron-rich substituents (e.g., -OCH₃ in ) enhance oxidative addition rates, whereas bulky groups (e.g., tert-butyl in ) may slow transmetalation .
  • Solubility Effects : The pentyloxy group improves solubility in toluene or THF, contrasting with polar analogs like , which favor DMSO or water-miscible solvents.

Physical and Spectroscopic Properties

  • Melting Points: Analogs with hydroxyl or benzyl groups (e.g., ) often exhibit higher melting points (>100°C), while alkyl-substituted derivatives (e.g., pentyloxy variant) are typically oils or low-melting solids. reports a melting point of 48–50°C for a related methanol-substituted compound .
  • NMR Data : ¹¹B-NMR signals for dioxaborolane derivatives cluster near 30–32 ppm, as observed in , confirming boron coordination. Aromatic proton shifts vary with substituent electronegativity.

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